

adjusting LEP(116-130)(mouse) dose for different mouse strains

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Compound of Interest

Compound Name: LEP(116-130)(mouse)

Cat. No.: B612461

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Technical Support Center: LEP(116-130)(mouse) Administration

This technical support center provides researchers, scientists, and drug development professionals with essential information for the in vivo administration of the mouse leptin fragment LEP(116-130). This guide includes troubleshooting advice and frequently asked questions to facilitate the design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of LEP(116-130) for in vivo studies in mice?

A1: Based on published studies, a common and effective starting dose for C57BL/6J ob/ob mice is 1 mg per mouse per day, administered via intraperitoneal (i.p.) injection.^{[1][2][3][4]} This dosage has been shown to reduce body weight gain and food intake over a 28-day period.

Q2: How should I adjust the dose of LEP(116-130) for different mouse strains like BALB/c or DBA/2?

A2: Currently, there is a lack of direct comparative studies on the dose-response of LEP(116-130) across different mouse strains. However, it is known that various inbred mouse strains exhibit significant differences in their metabolic and immunological profiles, which can influence their response to therapeutic agents.

- C57BL/6 mice are prone to diet-induced obesity and are a common background for metabolic studies.
- BALB/c mice are generally more resistant to diet-induced obesity and have a different immunological profile compared to C57BL/6 mice.[\[5\]](#)[\[6\]](#)
- DBA/2 mice also show differences in metabolic phenotypes.

Recommendation: For strains other than C57BL/6, it is highly recommended to conduct a pilot study with a small cohort of animals to determine the optimal dose. You could start with the established 1 mg/mouse/day dose and include lower and higher dose groups (e.g., 0.5 mg/day and 2 mg/day) to assess the dose-response relationship for your specific strain and experimental model.

Q3: What is the appropriate vehicle for dissolving and administering LEP(116-130)?

A3: LEP(116-130) is soluble in aqueous solutions. For in vivo studies, sterile Phosphate-Buffered Saline (PBS) at pH 7.2 or Ringer's solution are commonly used as vehicles.[\[1\]](#)

Q4: What is the recommended route and frequency of administration?

A4: The most frequently reported method of administration is a daily intraperitoneal (i.p.) injection.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Q5: How should I prepare and store the LEP(116-130) solution?

A5: Lyophilized LEP(116-130) powder should be stored at -20°C for long-term stability.[\[7\]](#)

Reconstituted peptide solutions are noted to be unstable and should be prepared fresh for each injection.[\[7\]](#) If short-term storage of a stock solution is necessary, it is advisable to aliquot the solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.[\[8\]](#)

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Lack of expected biological effect (e.g., no change in body weight or food intake)	Incorrect Dosage: The dose may be too low for the specific mouse strain or experimental model.	Conduct a dose-response study to determine the optimal dosage. Consider the age and metabolic state of the mice, as these can affect leptin sensitivity. Middle-aged C57BL/6 mice, for instance, have shown impaired responses to leptin.[9]
Peptide Instability: The peptide may have degraded due to improper storage or handling.	Prepare fresh solutions for each injection. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[7][8]	
Strain-Specific Resistance: The mouse strain being used may be less sensitive to leptin or its fragments.	Research the known metabolic characteristics of your mouse strain. It may be necessary to use a higher dose or a different strain that is more responsive.	
Variability in results between animals	Inconsistent Administration: Variations in injection volume or technique can lead to inconsistent dosing.	Ensure all personnel are properly trained in intraperitoneal injection techniques. Use a consistent injection volume for all animals.
Animal Health: Underlying health issues can affect an animal's response to treatment.	Monitor the health of the animals closely throughout the experiment. Ensure proper housing and husbandry conditions.	
Adverse reactions at the injection site (e.g., inflammation, irritation)	High Concentration of Peptide Solution: A highly concentrated solution may cause local irritation.	If possible, increase the injection volume to deliver the same dose in a more dilute solution.

Vehicle Incompatibility: The vehicle used may be causing an inflammatory response.	Ensure the vehicle is sterile and physiologically compatible (e.g., sterile PBS at neutral pH).	
Precipitation of the peptide in solution	Poor Solubility: The peptide may not be fully dissolved in the chosen vehicle.	Ensure the peptide is completely dissolved before administration. Gentle vortexing can aid dissolution. If solubility issues persist, consider using a different biocompatible vehicle, but this would require validation.

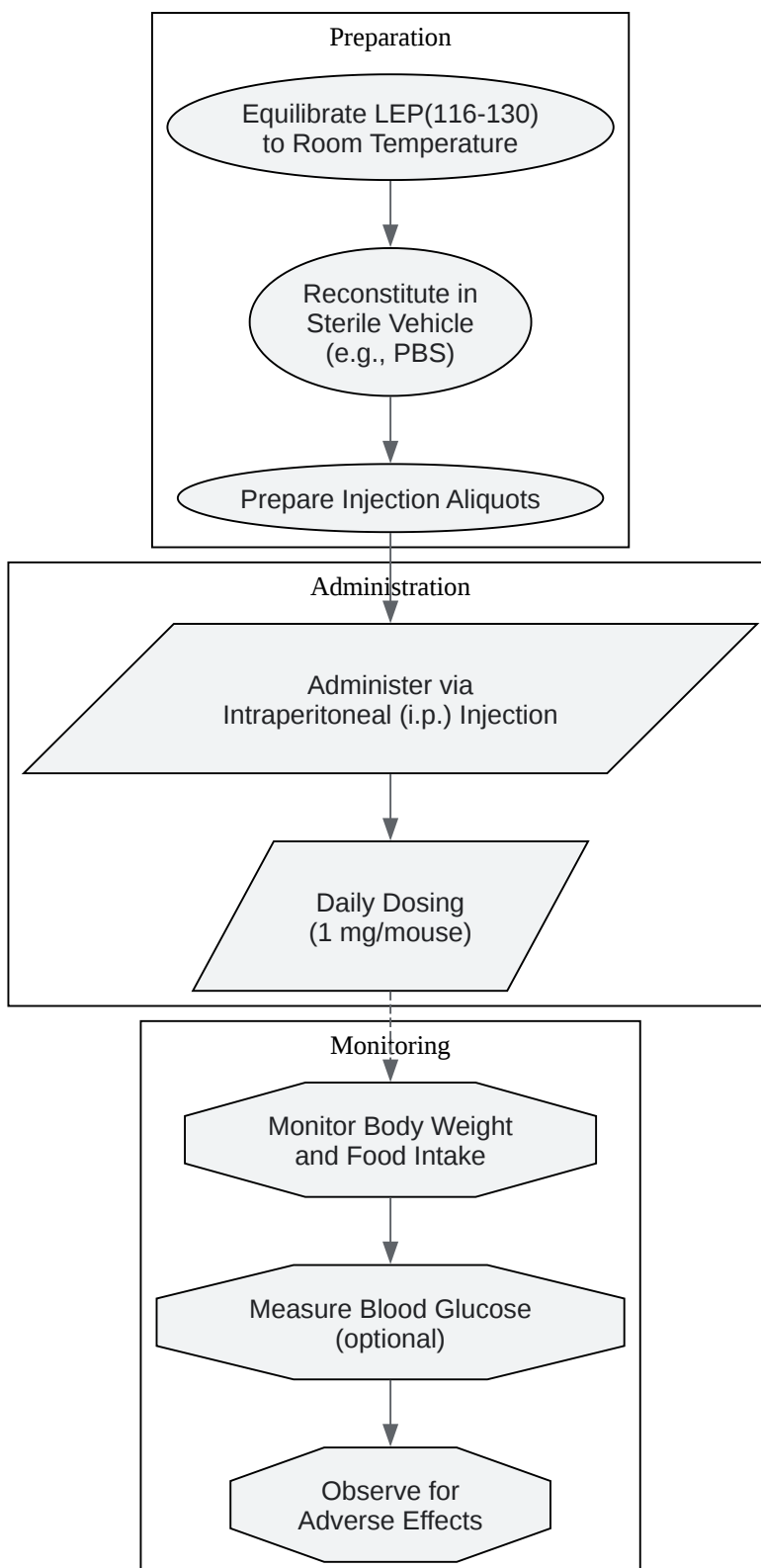
Experimental Protocols

Preparation of LEP(116-130) for Injection

- Reconstitution of Lyophilized Peptide:
 - Allow the vial of lyophilized LEP(116-130) to equilibrate to room temperature before opening.
 - Reconstitute the peptide in a sterile, physiologically compatible vehicle such as Phosphate-Buffered Saline (PBS, pH 7.2) or Ringer's solution.
 - For a typical dose of 1 mg per mouse in an injection volume of 200 μ L, the concentration of the solution would be 5 mg/mL.
- Administration Protocol:
 - Route of Administration: Intraperitoneal (i.p.) injection.
 - Dosage: 1 mg per mouse.
 - Injection Volume: A typical injection volume is 200 μ L.
 - Frequency: Once daily.

- Duration: Studies have reported administration for up to 28 consecutive days.^[1]

Experimental Workflow



[Click to download full resolution via product page](#)*Experimental workflow for LEP(116-130) administration in mice.*

Data Presentation

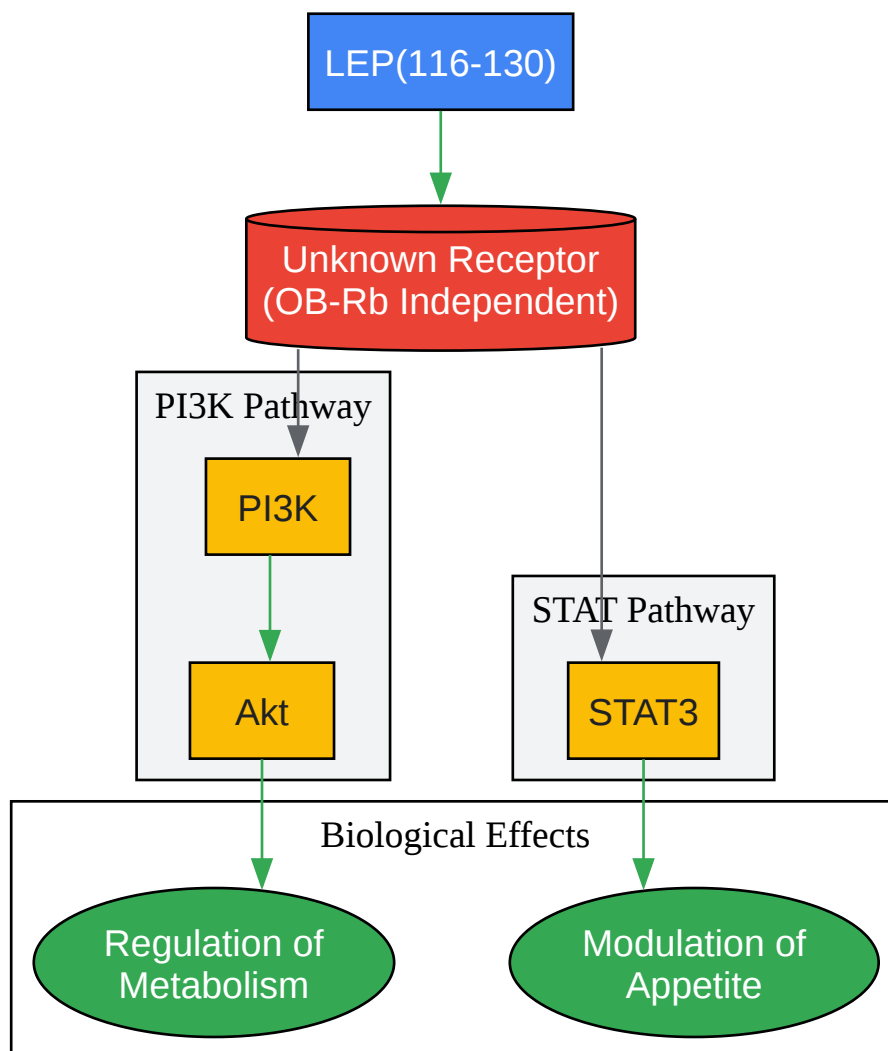
Summary of In Vivo Effects of LEP(116-130) in C57BL/6J ob/ob Mice

Parameter	Dosage	Duration	Mouse Strain	Observed Effect	Reference
Body Weight	1 mg/mouse/day (i.p.)	28 days	C57BL/6J ob/ob	Significant reduction in body weight gain compared to vehicle-injected controls.[1]	[1]
Food Intake	1 mg/mouse/day (i.p.)	28 days	C57BL/6J ob/ob	Reduced food intake by approximately 15% compared to controls.[1]	[1]
Blood Glucose	1 mg/mouse/day (i.p.)	6 days	C57BLKS/J-m db/db	Significantly reduced blood glucose levels.[2]	[2]

Signaling Pathway

The precise signaling mechanism of LEP(116-130) is still under investigation, but current evidence suggests that its effects may be independent of the long isoform of the leptin receptor

(OB-Rb). The peptide has been shown to activate downstream signaling molecules such as STAT3 and components of the PI3K pathway.



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Proposed signaling pathway for LEP(116-130).

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